molecular formula C20H21N5O3 B2614088 2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide CAS No. 1903654-04-5

2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide

Cat. No.: B2614088
CAS No.: 1903654-04-5
M. Wt: 379.42
InChI Key: KYIJZCNDPLEJDM-UHFFFAOYSA-N
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Description

2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a triazole ring, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydrofuran-3-yl ether: This step involves the reaction of tetrahydrofuran with an appropriate halogenated compound under basic conditions to form the tetrahydrofuran-3-yl ether.

    Synthesis of the triazole ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile.

    Coupling of the triazole and tetrahydrofuran-3-yl ether: The triazole ring is then coupled with the tetrahydrofuran-3-yl ether using a suitable coupling reagent, such as a carbodiimide, to form the desired intermediate.

    Formation of the isonicotinamide moiety: The final step involves the reaction of the intermediate with isonicotinic acid or its derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated as a potential therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new industrial processes and products, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, inhibiting or activating their function.

    Modulating signaling pathways: It can modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

    Interacting with nucleic acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide can be compared with other similar compounds, such as:

    2-((tetrahydrofuran-3-yl)oxy)-N-((4-(phenyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide: This compound has a phenyl group instead of a p-tolyl group, which may affect its chemical and biological properties.

    2-((tetrahydrofuran-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzoic acid: This compound has a benzoic acid moiety instead of an isonicotinamide moiety, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-14-2-4-16(5-3-14)25-13-23-24-18(25)11-22-20(26)15-6-8-21-19(10-15)28-17-7-9-27-12-17/h2-6,8,10,13,17H,7,9,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIJZCNDPLEJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN=C2CNC(=O)C3=CC(=NC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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